1,1-Diphenyl-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMUIUXMYAXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966127 | |
| Record name | 1,1-Diphenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-33-6 | |
| Record name | NSC41385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIPHENYL-1-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms and Kinetics in 1,1 Diphenyl 1 Propanol Synthesis
Mechanistic Pathways of Tertiary Alcohol Formation from Carbonyl Compounds
The formation of tertiary alcohols like 1,1-diphenyl-1-propanol from carbonyl compounds is a cornerstone of organic synthesis. The primary mechanistic pathway involves nucleophilic addition to the carbonyl group.
The synthesis of this compound can be achieved through the nucleophilic addition of a propyl Grignard reagent (propylmagnesium halide) to benzophenone (B1666685). The mechanism commences with the Grignard reagent, acting as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. numberanalytics.comlibretexts.org This initial attack results in the formation of a tetrahedral intermediate. numberanalytics.com
The reaction can be visualized as a series of steps:
Formation of the Grignard Reagent: This involves the reaction of an alkyl halide (e.g., 1-bromopropane) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comstackexchange.com The solvent plays a critical role in stabilizing the Grignard reagent. numberanalytics.comlibretexts.org
Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of benzophenone. libretexts.orglibretexts.org
Formation of a Tetrahedral Intermediate: The nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.org
Protonation: The reaction is then quenched with a proton source, such as aqueous acid (e.g., ammonium (B1175870) chloride), to protonate the alkoxide and yield the final tertiary alcohol, this compound. stackexchange.comunizin.org
Proton transfer is a fundamental process that can influence the course and outcome of the reaction. In the context of Grignard reactions, proton transfer can be a competing side reaction. If the carbonyl compound has acidic protons (α-protons), the Grignard reagent can act as a base, leading to enolate formation rather than nucleophilic addition. However, in the case of benzophenone, which lacks α-protons, this side reaction is not a concern.
The final step of the synthesis, the workup, involves a crucial proton transfer step where the alkoxide intermediate is protonated by an external proton source to yield the neutral alcohol. unizin.org The dynamics of this proton transfer are generally very fast.
Computational studies have shed light on the intricate dynamics of proton transfer in related systems. For instance, in the amination of aryl Grignard reagents, a competing deprotonation of the aminating agent can occur, highlighting the delicate balance between nucleophilic attack and proton transfer. nih.gov The rate of proton transfer can be influenced by factors such as the strength of the intramolecular hydrogen bond. nih.gov
Catalytic Cycle Analysis for Diarylpropanol Syntheses
While the Grignard synthesis of this compound is a classic example, other catalytic methods are employed for the synthesis of related diarylpropanols, such as 1,3-diphenyl-1-propanol. These catalytic approaches often involve transition metals and proceed through distinct catalytic cycles.
The synthesis of 1,3-diphenyl-1-propanol via β-alkylation of a secondary alcohol with a primary alcohol has been studied using cobalt and iridium catalysts. nsf.govcsic.es This transformation typically proceeds through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism. nsf.gov
The proposed catalytic cycle involves several key steps:
Dehydrogenation: The catalyst first dehydrogenates the primary and secondary alcohols to their corresponding aldehyde and ketone. nsf.gov
Aldol (B89426) Condensation: The resulting ketone and aldehyde then undergo a base-mediated aldol condensation to form an α,β-unsaturated ketone (chalcone). nsf.govrsc.org The formation of chalcone (B49325) has been experimentally detected as an intermediate. rsc.org
Hydrogenation: Finally, the catalyst, which had "borrowed" the hydrogen, hydrogenates the α,β-unsaturated ketone to the corresponding saturated alcohol, 1,3-diphenyl-1-propanol. nsf.gov
Density Functional Theory (DFT) calculations have been employed to investigate the intermediates and transition states in the iron-catalyzed β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol. rsc.org These calculations have helped to elucidate the hydrogen autotransfer mechanism and the structures of the involved intermediates. rsc.orgresearchgate.net
Catalysts are substances that accelerate a chemical reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. cas.orgessentialchemicalindustry.org In the synthesis of diarylpropanols, both the catalyst and, in some cases, co-catalysts play a pivotal role.
In the cobalt-catalyzed β-alkylation, a cobalt complex acts as the primary catalyst, facilitating both the dehydrogenation and hydrogenation steps. nsf.gov The presence of a base, such as KOtBu, is also crucial for promoting the enolate formation required for the aldol condensation. nsf.gov
In some Grignard reactions, additives can act as co-catalysts to enhance selectivity and efficiency. For example, the use of ZnCl2, Me3SiCH2MgCl, and LiCl has been shown to minimize side reactions in the 1,2-addition of Grignard reagents to ketones. organic-chemistry.org Similarly, a combination of quaternary ammonium salts and organic bases can enhance the efficiency of nucleophilic addition at the expense of side reactions like enolization and reduction. organic-chemistry.org
The role of a co-catalyst can also be to remove inhibitors. For instance, in methanol (B129727) synthesis over Cu-based catalysts, CO can act as a co-catalyst at high conversions by removing water, a strong inhibitor, through the water-gas shift reaction. dtu.dk
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound and related compounds, significantly impacting reaction rates and selectivity. numberanalytics.com
In Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they can solvate and stabilize the Grignard reagent. numberanalytics.comlibretexts.org The solvent molecules coordinate to the magnesium atom, influencing the reactivity of the organomagnesium species. acs.orgacs.org Computational studies have shown that the solvent plays a crucial role in the Schlenk equilibrium, which governs the composition of Grignard reagents in solution. acs.org
The solvent can affect the reaction rate. For example, replacing diethyl ether with toluene (B28343) has been shown to accelerate the reaction of alkylmagnesium halides with alkoxysilanes. researchgate.net However, strongly coordinating solvents might slow down the reaction by requiring more energy to displace the solvent from the reaction intermediates, which can in turn lead to higher selectivity. rsc.org
Interactive Data Table: Solvent Effects on Grignard Reaction Yield
The following table summarizes the effect of different solvents on the yield of the Grignard product from the reaction of benzyl chloride, providing a comparative look at solvent efficiency. rsc.org
Impact of Solvent Polarity on Reaction Rates
The choice of solvent is critical in the synthesis of this compound, particularly in the context of the Grignard reaction, as the solvent must solvate the Grignard reagent without reacting with it. Ethers, such as diethyl ether and tetrahydrofuran (THF), are the most common solvents. byjus.com The polarity of the solvent can significantly influence the reaction kinetics by stabilizing charged intermediates and transition states that form during the nucleophilic addition. researchgate.netajpojournals.org
Generally, polar solvents are known to enhance the rates of polar reactions. ajpojournals.org The Grignard reaction mechanism involves polar intermediates where the magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the carbanionic portion of the Grignard reagent forms a magnesium alkoxide intermediate. The ability of the solvent to stabilize these polar species can lower the activation energy of the reaction.
Research into the kinetics of reactions involving organometallic reagents and ketones provides insight into these solvent effects. For instance, studies on the addition of nucleophiles to related silicon-based compounds (silenes) in various solvents demonstrated that while reaction rates are influenced by solvent polarity, the effect is not always straightforward. In one study, absolute rate constants varied by a factor of 3 to 10 with changes in solvent, and a trend of increasingly positive Arrhenius activation energies was observed with increasing solvent polarity. researchgate.net Another study on gold-catalyzed hydroamination found only minor differences in reaction rates between solvents with large differences in polarity, such as THF and methanol, suggesting complex solvent-reagent interactions. beilstein-journals.org For condensations involving less reactive carbonyl compounds, polar solvents have been shown to result in higher yields. nih.gov
The table below summarizes the general impact of solvent polarity on reactions pertinent to the synthesis of this compound.
Table 1: Influence of Solvent Polarity on Reaction Kinetics
| Solvent | Relative Polarity Index | General Impact on Grignard-type Reaction Rates | Reference |
|---|---|---|---|
| Hexane (B92381) | 0.1 | Low reactivity; Grignard reagents have poor solubility. | nih.gov |
| Diethyl Ether | 2.8 | Standard solvent; facilitates reaction through good solvation of the Grignard reagent. | acs.orgbyjus.com |
| Tetrahydrofuran (THF) | 4.0 | Often provides faster rates than diethyl ether due to better solvation capabilities (higher basicity and polarity). | cdnsciencepub.comcdnsciencepub.com |
| Acetonitrile | 5.8 | Generally unsuitable as it can react with the Grignard reagent. However, in studies of related reactions, it can significantly alter kinetics compared to non-polar solvents. | researchgate.net |
Role of Water as a Reaction Medium Component (e.g., in β-Alkylation)
Traditionally, water is strictly excluded from Grignard reactions as it rapidly protonates the highly basic Grignard reagent, quenching it and preventing the desired reaction with the carbonyl compound. byjus.com However, modern synthetic strategies, particularly those focused on green chemistry, have explored alternative pathways where water plays a more integral role.
The β-alkylation of secondary alcohols with primary alcohols, utilizing a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a prime example. dicp.ac.cnacs.org This atom-economical process typically involves a metal catalyst (e.g., based on Ruthenium, Iridium, or Cobalt) that facilitates a three-step sequence:
Dehydrogenation of both the primary and secondary alcohols to their corresponding aldehyde and ketone.
A base-mediated aldol condensation between the aldehyde and ketone to form an α,β-unsaturated ketone.
Hydrogenation of the enone intermediate (using the hydrogen "borrowed" in the first step) to yield the final β-alkylated alcohol.
A key feature of this methodology is that water is generated as the only stoichiometric byproduct, representing a significant environmental advantage. dicp.ac.cnacs.org
Table 2: The Role of Water in β-Alkylation Reactions
| Catalytic System | Reaction | Role of Water | Key Finding | Reference |
|---|---|---|---|---|
| Ru(III) or Cp*Ir Complexes | β-Alkylation of secondary alcohols with primary alcohols | Sole byproduct | The reaction is highly atom-economical. | dicp.ac.cnacs.org |
| Iron(II) acetylacetonate (B107027) (theoretical study) | β-Alkylation of 1-phenylethanol with benzyl alcohol | Byproduct and medium component | Water can increase the energy barrier for a key reduction step in the catalytic cycle. | rsc.org |
| Amidato Ir(III) complex | β-Alkylation of secondary alcohols | Reaction medium | Efficient and highly selective β-alkylation to form α-substituted ketones can be achieved in water. | rsc.org |
| Co catalyst | Switchable β-alkylation of secondary alcohols | Sole byproduct | Demonstrates the versatility of hydrogen-borrowing catalysis in producing either alcohols or ketones. | acs.org |
Advanced Characterization Techniques for 1,1 Diphenyl 1 Propanol Research
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is fundamental to the structural elucidation of 1,1-diphenyl-1-propanol, offering unambiguous proof of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the different types of protons and their neighboring environments. The ten protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region. The protons of the ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂-) protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃) protons, which are adjacent to the methylene group. The hydroxyl (-OH) proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org This hydroxyl peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample causes the -OH proton to be exchanged for deuterium, leading to the disappearance of its signal from the spectrum. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, this includes the quaternary carbon atom bonded to the hydroxyl group and the two phenyl rings, the carbons within the phenyl rings (with distinct signals for the ipso-, ortho-, meta-, and para-carbons), and the two carbons of the ethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic | ¹H | ~7.2-7.4 | Multiplet | 10H |
| Methylene | ¹H | ~2.3 | Quartet | 2H |
| Methyl | ¹H | ~0.8-0.9 | Triplet | 3H |
| Hydroxyl | ¹H | Variable (e.g., ~2.0-2.5) | Broad Singlet | 1H |
| Quaternary (C-OH) | ¹³C | ~75-80 | - | - |
| Aromatic | ¹³C | ~125-145 | - | - |
| Methylene (-CH₂-) | ¹³C | ~35-40 | - | - |
| Methyl (-CH₃-) | ¹³C | ~8-10 | - | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. acs.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a distinct cross-peak would be observed between the methylene quartet and the methyl triplet, confirming the presence of the ethyl group. uvic.ca
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show cross-peaks connecting the proton signal of the methylene group to its corresponding carbon signal, and the methyl protons to their carbon signal. uvic.ca
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound and for providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the compound's elemental formula with high confidence. For this compound (C₁₅H₁₆O), the calculated exact mass is 212.120115 Da. nih.gov HRMS analysis can confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is widely used to assess the purity of a this compound sample and to confirm its identity. researchgate.net
In a typical GC-MS analysis, the sample is first vaporized and separated on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for initial identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).
The resulting molecular ion and its fragment ions are detected, producing a mass spectrum that serves as a molecular "fingerprint." The mass spectrum of this compound is expected to show a molecular ion peak at m/z 212. The fragmentation pattern provides valuable structural information. A key fragmentation pathway involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage). This would lead to the loss of an ethyl radical (•CH₂CH₃) to form a highly stable resonance-stabilized diphenylhydroxymethyl cation at m/z 183, which would likely be a prominent peak in the spectrum. nih.gov Further fragmentation could include the loss of water from the molecular ion or the characteristic fragmentation of the phenyl rings (e.g., peaks at m/z 105 and 77). nih.govcore.ac.uk
Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these methods are instrumental in confirming the presence of its key structural features: the hydroxyl (-OH) group and the phenyl (C₆H₅) rings.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. In the case of this compound, the IR spectrum is characterized by several key absorptions that act as molecular fingerprints. nih.gov A prominent, broad absorption band is typically observed in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol's hydroxyl group. chegg.com The broadening of this peak is a result of intermolecular hydrogen bonding. spectroscopyonline.com Aromatic C-H stretching vibrations are confirmed by the appearance of bands in the 3000-3100 cm⁻¹ range. chegg.com Furthermore, the C=C ring vibrations of the phenyl groups give rise to absorptions around 1600 cm⁻¹. The C-O stretching vibration for a tertiary alcohol like this compound is expected to appear in the 1100-1210 cm⁻¹ range. spectroscopyonline.com
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of an alcohol can provide additional information, especially in the high-wavenumber region, where it can be influenced by hydrogen bond vibrations. ucv.ve For alcohols, intense Raman bands are often observed around 2900 cm⁻¹, associated with C-H stretching modes. ucv.ve The study of aqueous solutions of various alcohols, including propanols, using low-frequency Raman spectroscopy has shown that the spectra can reveal information about molecular aggregation. researchgate.net
The following table summarizes the characteristic vibrational frequencies for the key functional groups in this compound as identified by IR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Hydroxyl (-OH) | O-H Stretch | 3200-3550 (broad) | IR |
| Aromatic C-H | C-H Stretch | 3000-3100 | IR |
| Phenyl Ring | C=C Ring Vibration | ~1600 | IR |
| Tertiary Alcohol | C-O Stretch | 1100-1210 | IR |
| Alkyl C-H | C-H Stretch | ~2900 | Raman |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, it is possible to deduce the arrangement of atoms within the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. This technique is crucial for establishing the absolute configuration of chiral molecules and understanding their preferred conformation in the solid state. For derivatives of this compound, single crystal X-ray diffraction has been employed to establish their absolute configurations. researchgate.net For instance, the crystal structures of related compounds have been determined to understand their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov
The crystallographic data obtained from such studies provide a wealth of information, as exemplified in the table below, which shows typical parameters that would be determined for a crystal of a this compound derivative.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
Crystalline Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. jpo.go.jp These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. jpo.go.jp The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs of a drug can have different bioavailability and therapeutic effects. jpo.go.jp
The investigation of polymorphism in alcohols has been a subject of research. acs.orgresearchgate.netoup.comchemrxiv.org Studies on long-chain n-alcohols have shown that they can exhibit complex polymorphic behavior, including the formation of different phases (α, β, γ) depending on temperature and pressure. acs.orgresearchgate.netoup.comchemrxiv.org While specific studies on the crystalline polymorphism of this compound are not extensively documented in the provided search results, the known polymorphic nature of other alcohols suggests that this compound could also potentially exist in different crystalline forms. acs.orgresearchgate.netoup.comchemrxiv.org Techniques such as differential scanning calorimetry (DSC), in conjunction with X-ray diffraction, are commonly used to identify and characterize different polymorphs. acs.orgchemrxiv.org
Stereochemical Research on 1,1 Diphenyl 1 Propanol and Chiral Analogues
Enantioselective Synthetic Strategies for Chiral Diphenylpropanols
The direct synthesis of a single enantiomer of a chiral molecule, known as asymmetric synthesis, is a highly sought-after goal in organic chemistry to avoid the waste associated with resolving racemic mixtures. For chiral diphenylpropanols, strategies often focus on the creation of the key stereocenter with a high degree of stereochemical control.
Asymmetric Construction of Chiral Centers
A primary method for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of prochiral ketones. rsc.orgwikipedia.org This approach involves converting a ketone, which has two non-equivalent faces (enantiotopic faces), into a chiral alcohol by the addition of a hydride (H⁻). The stereochemical outcome is controlled by a chiral catalyst or reagent.
One widely used class of catalysts for this transformation is the oxazaborolidine catalysts, often referred to as CBS catalysts after their developers (Corey, Bakshi, Shibata). wikipedia.orgmdpi.com These catalysts, generated in situ from chiral amino alcohols and borane (B79455), can reduce a variety of ketones to their corresponding chiral secondary alcohols with high yields and excellent enantiomeric excess (ee). mdpi.com For instance, the reduction of an aryl methyl ketone using a catalyst derived from a chiral lactam alcohol and borane can yield the corresponding (R)-secondary alcohol with enantioselectivities often exceeding 90% ee. mdpi.com
Another effective strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org For example, an achiral substrate can be attached to a chiral auxiliary, creating a new molecule with a built-in stereochemical bias. A subsequent reaction, such as an alkylation or an aldol (B89426) reaction, proceeds with high diastereoselectivity due to the steric and electronic influence of the auxiliary. researchgate.net Finally, cleavage of the auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a classic example, widely used to control the stereochemistry of aldol and alkylation reactions. wikipedia.orgresearchgate.net
Chiral Resolution Methods
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. csfarmacie.cz This is a critical process when asymmetric synthesis is not feasible or when starting with a racemic material.
Chromatographic Enantioseparation (e.g., using chiral stationary phases for 2-amino-1,1-diphenyl-1-propanol)
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The principle behind this method is the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This results in the formation of transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
For the separation of a primary amine like 2-amino-1,1-diphenyl-1-propanol, several types of CSPs would be suitable. Crown ether-based CSPs are particularly effective for resolving compounds containing primary amino groups. The separation mechanism involves the inclusion of the protonated primary amino group (-NH3+) of the analyte into the chiral cavity of the crown ether. The stability of this complex is influenced by additional interactions between the analyte's substituents and the chiral moieties on the crown ether, allowing for chiral recognition. Similarly, cyclofructan-based CSPs can also effectively separate primary amines through inclusion complexation and other interactions. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) with a polar modifier like an alcohol, is crucial for optimizing the separation. nih.gov
Classical Diastereomeric Salt Formation and Separation (e.g., for 2-methyl-1,1-diphenyl-3-(1-piperidyl)-1-propanol)
One of the oldest and still widely practiced methods for resolving racemates is classical resolution via the formation of diastereomeric salts. csfarmacie.cz This method is applicable to racemic compounds that are acidic or basic. The racemate is treated with a single enantiomer of a chiral resolving agent (an acid for a basic racemate, or a base for an acidic racemate). This reaction forms a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility. csfarmacie.cz This difference in solubility allows for their separation by fractional crystallization. One diastereomer will typically crystallize out of the solution while the other remains dissolved. csfarmacie.cz After separation, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired pure enantiomer of the original compound.
A specific application of this method is the optical resolution of racemic 2-methyl-1,1-diphenyl-3-(1-piperidyl)-1-propanol. In this case, the racemic amino alcohol was successfully resolved by employing enantiomerically pure mandelic acid as the resolving agent. The reaction of the racemic base with (R)- or (S)-mandelic acid forms two diastereomeric mandelate (B1228975) salts, which can then be separated based on their differential solubility.
Enzymatic Kinetic Resolution (relevant for 1-phenyl-1-propanol)
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically pure product.
The lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol (B1198777) is a well-documented example of this method. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are frequently used for this purpose. In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as lauric acid, in an organic solvent like toluene (B28343). The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted.
The reaction can be optimized by adjusting parameters such as the type of lipase, acyl donor, solvent, and temperature. Under optimal conditions, high enantiomeric excess (ee) can be achieved for the unreacted substrate. For example, using Novozym 435 with lauric acid in toluene at 50°C, an enantiomeric excess of 95% for the S-enantiomer of 1-phenyl-1-propanol was obtained after 2.5 hours.
| Parameter | Optimal Condition | Result |
|---|---|---|
| Enzyme | Novozym 435 | Enantiomeric Excess (ee) of S-enantiomer: 95% |
| Acyl Donor | Lauric Acid (12C) | |
| Solvent | Toluene (Log P = 2.5) | |
| Temperature | 50°C | |
| Acyl Donor/Alcohol Molar Ratio | 1:1 | |
| Reaction Time | 2.5 hours |
Determination of Absolute Configuration
After successfully synthesizing or resolving a chiral compound, it is essential to determine its absolute configuration—the precise three-dimensional arrangement of its atoms. The most common convention for describing this is the Cahn-Ingold-Prelog (CIP) system, which assigns an R (rectus) or S (sinister) descriptor to each chiral center. researchgate.net
Several powerful analytical techniques are available for this purpose. X-ray crystallography is considered the definitive method for determining absolute configuration. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer (or a diastereomeric salt), a detailed three-dimensional map of the electron density can be constructed, revealing the exact spatial arrangement of every atom in the molecule. researchgate.net
This technique was successfully applied to determine the absolute configurations of the enantiomers of 2-methyl-1,1-diphenyl-3-(1-piperidyl)-1-propanol. By performing a crystal structure analysis on the diastereomeric salt formed between the (-)-enantiomer of the alcohol and (+)-(S)-mandelic acid, the absolute configuration of the alcohol was established as (R). Consequently, the (+)-enantiomer was assigned the (S) configuration.
Other chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), can also be used. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with a spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using quantum chemistry methods, the absolute configuration can be unambiguously assigned. This method has the advantage of not requiring crystallization, as it can be performed on samples in solution.
Spectroscopic Methods (e.g., Electronic Circular Dichroism)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov Enantiomers of a chiral compound will produce mirror-image ECD spectra, making it a valuable tool for determining the absolute configuration and enantiomeric purity of a sample. nih.gov
The chiroptical properties of chiral tertiary alcohols, including 1,1-diarylcarbinols which are structurally analogous to 1,1-diphenyl-1-propanol, are highly sensitive to their molecular conformation. mdpi.comnih.gov The conformation of the phenyl groups and the alkyl chain around the chiral center significantly influences the observed ECD spectrum. nih.gov
Research on closely related 1,1-diarylcarbinols has demonstrated that even minor structural changes, such as the substitution of a hydrogen atom with a methyl group, can lead to different conformational preferences. nih.gov This, in turn, can result in dramatically different or even mirror-image ECD spectra for compounds with the same absolute configuration at the carbinol center. nih.gov Therefore, the interpretation of ECD spectra for compounds like this compound requires careful consideration of the conformational landscape.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are often employed in conjunction with experimental ECD measurements. nih.gov These computational methods can predict the ECD spectra for different possible conformations of a molecule. By comparing the calculated spectra with the experimental data, the most likely conformation and, consequently, the absolute configuration of the chiral center can be determined.
For example, in the study of 1,1-diarylcarbinols, the absorption and ECD spectra typically show bands corresponding to the substituted benzene (B151609) chromophore. mdpi.com The analysis of these bands, in conjunction with computational modeling, provides a basis for assigning the absolute configuration.
Table 1: Representative ECD Data for Chiral 1,1-Diarylcarbinols
| Compound | Absolute Configuration | Key ECD Bands (nm) | Sign of Cotton Effect |
| (R)-(+)-1-(phenyl)-1-(p-tolyl)methanol | R | ~220, ~260 | Positive, Negative |
| (R)-(-)-1-(phenyl)-1-(2,4-xylyl)methanol | R | ~225, ~270 | Negative, Positive |
Derivatization and Functionalization Strategies for 1,1 Diphenyl 1 Propanol in Research
Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement method. For 1,1-diphenyl-1-propanol, this process is crucial for improving its chromatographic behavior and enhancing the sensitivity of its detection. researchgate.net
The analysis of compounds with polar functional groups, such as the hydroxyl group in this compound, can be challenging using gas chromatography-mass spectrometry (GC-MS). austinpublishinggroup.comdphen1.com These polar groups can cause issues like poor peak shape and adsorption onto the column. dphen1.com Silylation is a widely used derivatization method that addresses these challenges by replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com This conversion results in a derivative that is less polar, more volatile, and more thermally stable. mdpi.comresearchgate.net
The reaction is typically a nucleophilic substitution where the alcohol's oxygen atom attacks the silicon atom of a silylating agent. mdpi.com A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.com The resulting trimethylsilyl ether of this compound exhibits significantly improved chromatographic properties, allowing for more sensitive and reproducible GC-MS analysis. austinpublishinggroup.com A closely related compound, (S)-1,1-Diphenylprolinol, is readily converted to its trimethylsilyl ether, highlighting the effectiveness of this method for similar structures. orgsyn.orgchemspider.com
| Property | This compound (Analyte) | This compound TMS Ether (Derivative) | Analytical Advantage |
|---|---|---|---|
| Polarity | High (due to -OH group) | Low (due to -O-Si(CH₃)₃ group) | Reduces peak tailing and adsorption on GC columns. dphen1.com |
| Volatility | Low | High | Enables analysis by gas chromatography without thermal degradation. mdpi.com |
| Thermal Stability | Moderate | High | Prevents decomposition in the hot GC injector port. austinpublishinggroup.com |
| Suitability for GC-MS | Poor | Excellent | Allows for high-resolution separation and sensitive mass spectrometric detection. nih.gov |
To enhance detection in liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), specific chemical tags can be attached to the this compound molecule. nih.govsemanticscholar.org These tags are functional groups that have strong responses to particular detectors, thereby increasing the sensitivity and selectivity of the analysis. nih.gov
Chromatographic Tracers for UV-Vis Detection: By reacting the hydroxyl group with a reagent containing a chromophore (a light-absorbing group), the resulting derivative can be detected with high sensitivity by a UV-Vis detector. Reagents like benzoyl chloride can be used to form an ester linkage, introducing an additional aromatic system that enhances UV absorbance.
Spectroscopic Tags for Fluorescence Detection: For even greater sensitivity, a fluorophore can be introduced. Dansyl chloride is a common derivatizing agent that reacts with hydroxyl groups to produce highly fluorescent derivatives. nih.gov This allows for the detection of the analyte at much lower concentrations compared to UV-Vis detection. nih.gov
The choice of derivatization reagent depends on the analytical technique being used and the desired level of sensitivity.
| Tag Type | Example Reagent | Functional Group Targeted | Detection Method | Advantage |
|---|---|---|---|---|
| Chromophore | Benzoyl chloride | Hydroxyl (-OH) | HPLC-UV | Increases molar absorptivity for enhanced UV detection. |
| Fluorophore | Dansyl chloride | Hydroxyl (-OH) | HPLC-Fluorescence | Provides very high sensitivity and selectivity. nih.gov |
| Mass Tag | P-toluenesulfonyl isocyanate | Hydroxyl (-OH) | LC-MS | Improves ionization efficiency for mass spectrometry. nih.gov |
Chemical Transformations for Structure-Reactivity Investigations
The tertiary hydroxyl group is a primary site for chemical modification. wikipedia.org Its reactivity can be harnessed to convert it into a variety of other functional groups, which can alter the molecule's steric and electronic properties. encyclopedia.pub
Esterification: The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or a carboxylic acid (under acidic catalysis). This transformation changes the polar hydroxyl group into a less polar ester group.
Etherification: Formation of an ether can be achieved, for example, by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide (a variation of the Williamson ether synthesis).
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group in substitution reactions. It can be converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride. This tosylate derivative can then readily undergo nucleophilic substitution reactions, allowing the introduction of a wide range of other functional groups. nih.gov
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.orglibretexts.org The existing alkyl-alcohol substituent on the rings influences the position and rate of these reactions. It is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the entire substituent may favor substitution at the less hindered para position.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. pressbooks.pub
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgmasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. pressbooks.pub
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
| Reaction | Typical Reagents | Electrophile | Group Introduced |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |
| Bromination | Br₂, FeBr₃ | "Br⁺" | -Br |
| Sulfonation | SO₃, H₂SO₄ (fuming) | SO₃ or HSO₃⁺ | -SO₃H |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | -COR |
Role of this compound as a Synthetic Intermediate for Advanced Molecules
This compound and its derivatives serve as valuable building blocks, or synthetic intermediates, in the construction of larger, more complex molecules, particularly in the field of medicinal chemistry. georganics.skmedchemexpress.com The core structure provides a robust three-dimensional scaffold that can be systematically modified to create libraries of new compounds for biological screening.
A patent for novel 1,1-diphenylpropan-1-ol derivatives describes their synthesis and potential as pharmaceutical agents that stimulate liver enzymes. google.com In these syntheses, the parent this compound structure (often with pre-existing substituents on the phenyl rings) is further functionalized. For example, a hydroxyl group on one of the phenyl rings can be converted into an ether by reacting it with various alkyl halides in the presence of a base like potassium carbonate. google.com This strategy allows for the creation of a diverse range of molecules from a common intermediate, facilitating the exploration of structure-activity relationships.
| Starting Material | Reagents | Reaction Type | Product Class | Application |
|---|---|---|---|---|
| 1-(4-hydroxyphenyl)-1-phenyl-1-propanol | 3-phenylpropyl bromide, K₂CO₃, KI, acetone (B3395972) | Etherification (O-alkylation) | This compound ether derivatives | Development of new pharmaceutical compounds. google.com |
Theoretical and Computational Chemistry Applied to 1,1 Diphenyl 1 Propanol Systems
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental structural and electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 1,1-Diphenyl-1-propanol, this process is extended to conformational analysis, which involves identifying the various stable conformers (rotational isomers) and their relative energies.
The key rotatable bonds in this compound are the C-C bonds connecting the ethyl group and the two phenyl groups to the central carbinol carbon, as well as the C-O bond of the hydroxyl group. The relative orientations of the bulky phenyl groups and the ethyl group significantly influence the molecule's stability and shape. Computational studies on similar molecules, such as 1-phenyl-2-propanol, have shown that non-bonded interactions, including potential intramolecular OH-π hydrogen bonds between the hydroxyl proton and the electron-rich phenyl rings, play a crucial role in determining the most stable conformation scispace.com.
To perform this analysis on this compound, a computational approach would involve:
Initial Structures: Generating various starting geometries by systematically rotating the key dihedral angles.
Optimization: Running geometry optimization calculations for each starting structure, typically using DFT methods like B3LYP with a basis set such as 6-311G(d,p), to find the nearest local energy minimum bhu.ac.insjctnc.edu.in.
Energy Comparison: Comparing the energies of the optimized conformers to identify the global minimum (the most stable conformation) and determine the energy barriers for interconversion.
The results of such an analysis would provide detailed geometric parameters for the most stable conformer.
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound Note: This table is illustrative of typical results from a DFT/B3LYP calculation. Actual values would be determined from specific computational output.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carbinol)-O | ~1.44 Å |
| Bond Length | C(carbinol)-C(phenyl) | ~1.53 Å |
| Bond Length | C(carbinol)-C(ethyl) | ~1.55 Å |
| Bond Angle | O-C(carbinol)-C(phenyl) | ~108° |
| Bond Angle | C(phenyl)-C(carbinol)-C(phenyl) | ~112° |
| Dihedral Angle | C(phenyl)-C(carbinol)-C(ethyl)-C(methyl) | Varies by conformer |
The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) acadpubl.euucsb.edu.
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the two phenyl rings.
LUMO: Represents the lowest energy site for accepting electrons and is associated with a molecule's electrophilicity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity acadpubl.eumalayajournal.org.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack acadpubl.eumalayajournal.org. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would show a region of high negative potential around the electronegative oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and protonation. Conversely, the hydroxyl proton would appear as a region of positive potential.
Prediction and Validation of Spectroscopic Data
Computational methods can accurately predict spectroscopic data, which is invaluable for validating experimental results and aiding in the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy sjctnc.edu.in. These predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS) sjctnc.edu.in.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges. Computational GIAO calculations would provide specific values for a given conformation and solvent model.
| Atom Type | Description | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Hydroxyl (-OH) | ~1.5 - 2.5 (variable) |
| ¹H | Methylene (B1212753) (-CH₂) | ~2.0 - 2.4 |
| ¹H | Methyl (-CH₃) | ~0.8 - 1.0 |
| ¹H | Aromatic (ortho, meta, para) | ~7.2 - 7.5 |
| ¹³C | Carbinol (-C-OH) | ~78 - 82 |
| ¹³C | Methylene (-CH₂) | ~35 - 40 |
| ¹³C | Methyl (-CH₃) | ~8 - 12 |
| ¹³C | Aromatic (ipso) | ~145 - 150 |
| ¹³C | Aromatic (ortho, meta, para) | ~125 - 130 |
Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman), which correspond to the different modes of molecular motion (stretching, bending, twisting) nih.gov. These calculations are typically performed within the harmonic approximation. While this approximation can lead to overestimation of the vibrational frequencies compared to experimental data, scaling factors are often applied to improve the agreement nih.gov. The calculated spectrum helps in the assignment of experimental vibrational bands to specific atomic motions.
Table 3: Key Calculated Vibrational Frequencies for this compound Note: These are characteristic frequency ranges. DFT calculations provide specific wavenumbers for each vibrational mode.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H stretch | -OH | 3200 - 3600 |
| Aromatic C-H stretch | -C₆H₅ | 3000 - 3100 |
| Aliphatic C-H stretch | -CH₂-CH₃ | 2850 - 3000 |
| Aromatic C=C stretch | -C₆H₅ | 1450 - 1600 |
| C-O stretch | -C-OH | 1050 - 1200 |
Energetic Profiles of Reactions and Intermolecular Interactions
Beyond static molecular properties, computational chemistry can model dynamic processes, such as chemical reactions and intermolecular interactions. By calculating the energies of reactants, products, and transition states, a complete energetic profile of a reaction can be constructed. This provides critical information about reaction mechanisms, activation energies, and reaction rates.
For this compound, computational studies could investigate:
Synthesis Reactions: Modeling the reaction pathway of its formation, for example, via the Grignard reaction between propiophenone (B1677668) and phenylmagnesium bromide . This would involve calculating the energies of intermediates and the transition state for the nucleophilic attack on the carbonyl carbon.
Dehydration Reactions: Investigating the acid-catalyzed dehydration of this compound to form 1,1-diphenylpropene. Computational analysis could compare the energetic feasibility of different mechanistic pathways (e.g., E1 vs. E2).
Intermolecular Interactions: Quantifying the strength of hydrogen bonds in dimers or clusters of this compound or its interactions with solvent molecules. This is achieved by comparing the energy of the complex with the sum of the energies of the individual molecules.
These theoretical investigations provide a deeper understanding of the chemical behavior of this compound, guiding synthetic efforts and the interpretation of experimental observations.
Binding Energy Calculations for Inclusion Complexes (related to 1-phenyl-1-propanol)
Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule. Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of forming inclusion complexes with a variety of guest molecules in aqueous solutions. nih.gov The formation and stability of these complexes are governed by non-covalent interactions, and the binding energy is a key parameter that quantifies the strength of this interaction.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the binding free energies of these complexes. nih.gov These calculations can provide insights into the thermodynamics of complex formation and the structural features that drive the binding process. nih.gov For instance, studies on the inclusion complexes of various guest molecules with cyclodextrins have shown that binding is often driven by van der Waals interactions and, in some cases, hydrogen bonding. nih.gov The change in configurational entropy upon binding also plays a significant role. nih.gov
While specific binding energy calculations for the inclusion complex of this compound were not found in the surveyed literature, a study on the inclusion complexes of 1-phenyl-1-propanol (B1198777) enantiomers with a cyclic decapeptide has been reported, indicating that this class of compounds does form such complexes. core.ac.uk Furthermore, a detailed computational study on 1-phenyl-1-propanol itself has been conducted using Hartree-Fock (HF) and Density Functional Theory (DFT) methods to analyze its vibrational frequencies, NMR chemical shifts, and electronic properties. sjctnc.edu.in Such theoretical studies are foundational for understanding the interactions that would govern the formation of inclusion complexes. Research on other phenolic compounds has shown that quantum-mechanical calculations can determine the heat of formation for their complexes with β-cyclodextrin, with values around -11.72 kcal/mol, and that a larger HOMO-LUMO gap can indicate higher complex stability. chemrxiv.org
Structure Reactivity and Structure Property Relationships of 1,1 Diphenyl 1 Propanol
Correlating Structural Features with Chemical Reactivity
The reactivity of 1,1-Diphenyl-1-propanol is fundamentally dictated by the interplay between its tertiary alcohol group and the two attached phenyl substituents. These features create a specific electronic and steric environment around the central carbon atom, favoring certain reaction pathways while inhibiting others.
Impact of Phenyl Substituents on Steric and Electronic Effects
The two phenyl groups are the most influential structural features of this compound. Their impact is twofold: they exert significant steric hindrance and provide powerful electronic stabilization.
Steric Effects: The bulky nature of the two phenyl rings creates a crowded environment around the tertiary carbinol carbon. This steric hindrance physically blocks the approach of nucleophiles, making bimolecular substitution (SN2) reactions exceedingly difficult. The space around the central carbon is largely occupied, preventing the backside attack required for an SN2 mechanism. nih.gov
Electronic Effects: Electronically, the phenyl rings are capable of stabilizing a positive charge on the adjacent carbon through resonance. If the hydroxyl group departs, it leaves behind a carbocation. This tertiary carbocation is significantly stabilized by the delocalization of the positive charge across both aromatic rings. This resonance stabilization lowers the activation energy for carbocation formation, making unimolecular pathways (SN1) highly favorable. study.com Furthermore, phenyl groups can participate in various non-covalent interactions, including π-π stacking and O-H···π interactions, which can influence the molecule's conformation and self-assembly behavior. acs.orgnih.gov
Solvent-Compound Interactions and Their Influence on Reactivity
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction involving this compound. Solvents interact with both the reactant and any intermediates, and these interactions can stabilize or destabilize transition states, thereby altering the reaction kinetics.
For the SN1-type reactions characteristic of this compound, the polarity of the solvent is a critical factor. The mechanism involves the formation of charged intermediates: a carbocation and a leaving group. Polar protic solvents, such as water and ethanol, are particularly effective at accelerating these reactions. They can stabilize the carbocation intermediate through dipole-dipole interactions and solvate the leaving group through hydrogen bonding. This solvation lowers the energy of the transition state leading to the carbocation, thus increasing the reaction rate.
Conversely, non-polar solvents like hexane (B92381) are poor choices for promoting SN1 reactions as they cannot effectively stabilize the charged intermediates. Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) can solvate cations but are less effective at solvating anionic leaving groups compared to protic solvents.
The influence of solvent choice on a hypothetical SN1 reaction of this compound is summarized in the table below.
| Solvent Type | Example Solvent(s) | Polarity | Hydrogen Bonding | Effect on SN1 Rate | Rationale |
| Polar Protic | Water, Ethanol | High | Donor & Acceptor | Greatly Accelerates | Strongly solvates both the carbocation intermediate and the leaving group. |
| Polar Aprotic | Acetone, DMF | High | Acceptor Only | Moderately Accelerates | Solvates the carbocation but is less effective at stabilizing the leaving group. |
| Non-Polar | Hexane, Toluene (B28343) | Low | None | Significantly Slows | Does not effectively stabilize the charged intermediates, leading to a high activation energy. |
Rational Design Principles for Functionalized Diarylpropanols
The structure of this compound serves as a scaffold that can be systematically modified to create new functionalized diarylpropanols with tailored properties and reactivity. This process, known as rational design, relies on understanding the structure-property relationships discussed previously. rsc.orgmarkwallace.orgbris.ac.ukox.ac.ukresearchgate.net
Key principles for the rational design of related compounds include:
Modulating Electronic Properties: The reactivity of the tertiary alcohol can be fine-tuned by introducing substituents onto the phenyl rings.
Electron-donating groups (e.g., -OCH₃, -CH₃) placed at the para positions will further stabilize the carbocation intermediate, increasing the rate of SN1 and E1 reactions.
Electron-withdrawing groups (e.g., -NO₂, -CF₃) will destabilize the carbocation, thereby decreasing the reaction rate. vanderbilt.edu
Altering Steric Hindrance: The steric environment can be adjusted by adding substituents to the ortho positions of the phenyl rings. Increasing steric bulk can further inhibit reactions at the carbinol center or influence the conformational preferences of the molecule. core.ac.uk
Introducing New Functional Groups: Functional groups can be added to the aromatic rings to impart new properties. For instance, adding sulfonic acid groups could increase water solubility, while incorporating a halogen could provide a handle for further synthetic transformations, such as cross-coupling reactions. This allows the diarylpropanol framework to be used as a building block for more complex molecular architectures.
By applying these principles, chemists can design and synthesize novel diarylpropanols with specific characteristics, such as enhanced catalytic activity, targeted biological interactions, or improved physical properties for material science applications.
Emerging Research Perspectives and Future Directions
Innovations in Green Chemistry for Diarylpropanol Synthesis
The pursuit of environmentally benign synthetic methods has led to significant innovations in the production of diarylpropanols, including 1,1-diphenyl-1-propanol. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources and safer reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to various organic transformations and holds promise for the rapid and efficient synthesis of this compound and its analogs. Solvent-free microwave-assisted synthesis is a particularly attractive green approach, as it eliminates the need for potentially hazardous organic solvents. rsc.orgresearchgate.net For example, the solvent-free condensation of aryl ketones and aldehydes using iodine-impregnated alumina (B75360) under microwave activation has been reported for the synthesis of related 1,3-diphenylpropenones. mit.edu
Sustainable Solvents and Catalysts: The replacement of traditional volatile organic solvents with greener alternatives is a key principle of green chemistry. Research into the use of sustainable reaction media, such as glycerol (B35011) and its derivatives, is gaining traction. arxiv.org Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a critical area of investigation for promoting sustainable organic synthesis. semanticscholar.org For instance, the catalytic conversion of renewable glycerol to propanols over environmentally friendly bifunctional catalysts represents a sustainable pathway to valuable chemical feedstocks. dtic.mil
Applications in the Design of Novel Catalysts and Reagents
The structural framework of this compound and its derivatives makes them valuable building blocks for the design of novel catalysts and reagents, particularly in the field of asymmetric synthesis.
Chiral Ligands and Organocatalysts: Chiral amino alcohols derived from the this compound scaffold are crucial in asymmetric catalysis. For example, L-2-Amino-1,1-diphenyl-1-propanol and its analogs can serve as chiral ligands for transition metals or as organocatalysts themselves, facilitating the enantioselective synthesis of a wide range of molecules. nih.gov Diphenyl prolinol silyl (B83357) ethers represent a privileged class of organocatalysts that have been utilized in cascade reactions to generate highly functionalized and enantiopure heterocyclic compounds. dergipark.org.tr The design of new chiral ligands derived from structures like 1,2-diaminocyclohexane has enabled the highly enantioselective addition of Grignard reagents to ketones for the synthesis of chiral tertiary alcohols. semanticscholar.org
The following table provides examples of catalyst systems and their applications in asymmetric synthesis:
| Catalyst/Ligand System | Reagents | Product | Enantiomeric Excess (ee) |
| (2S)-DAIB | Diethylzinc, Benzaldehyde | (S)-1-phenyl-1-propanol | Up to 99% |
| Diphenyl prolinol silyl ether | Various aldehydes and Michael acceptors | Tetrahydropyrans and tetrahydrofurans | Up to 99% |
| DACH-derived biaryl ligands | Grignard reagents, Ketones | Chiral tertiary alcohols | Up to 95% |
High-Throughput Methodologies in Reaction Discovery for this compound
High-throughput screening (HTS) and combinatorial chemistry are transformative approaches that enable the rapid discovery and optimization of new reactions and catalysts for the synthesis of this compound and other valuable compounds. nih.govgatech.edumit.edu These methodologies involve the parallel synthesis and screening of large libraries of compounds and reaction conditions. gatech.eduresearchgate.net
Combinatorial Approaches to Catalyst Discovery: Combinatorial chemistry allows for the synthesis of large libraries of potential catalysts or ligands, which can then be rapidly screened for their effectiveness in a particular transformation. mnstate.edursc.org This approach has been instrumental in the discovery of novel chiral ligands for the asymmetric synthesis of tertiary alcohols. semanticscholar.org
Integration of Computational Chemistry in Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations, thereby guiding the rational design of synthetic routes and catalysts.
Mechanistic Insights and Reactivity Prediction: Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of chemical reactions at the molecular level. mit.edu For the Grignard reaction, computational studies have provided valuable insights into the nature of the transition states and the factors that influence stereoselectivity. acs.org Such computational models can predict the reactivity of different substrates and reagents, aiding in the selection of optimal reaction conditions. rsc.orgresearchgate.net Machine learning models are also being developed to predict reaction yields and identify key factors that control reaction outcomes. dergipark.org.tr
The following table outlines the application of various computational tools in the context of synthesizing compounds like this compound:
| Computational Tool | Application | Predicted Outcome |
| Computer-Aided Synthesis Planning (CASP) | Retrosynthetic analysis of this compound | Potential synthetic routes from commercially available starting materials. |
| Density Functional Theory (DFT) | Mechanistic study of the Grignard reaction | Transition state energies, reaction barriers, and stereoselectivity. |
| Machine Learning Models | Prediction of reaction yields | Optimal reaction conditions (temperature, solvent, catalyst) for maximizing product yield. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,1-Diphenyl-1-propanol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via Grignard reactions, where phenylmagnesium bromide reacts with propanal derivatives. Optimization involves controlling reaction temperature (0–5°C to prevent side reactions) and using anhydrous solvents (e.g., THF or diethyl ether) to enhance nucleophilic addition efficiency. Catalytic additives like Lewis acids (e.g., ZnCl₂) may improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the hydroxyl proton (~2.5 ppm, broad), benzylic protons (δ 4.5–5.0 ppm), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-OH at ~75 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 213.1274 for C₁₅H₁₆O) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention time calibrated against standards .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives observed across studies?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with authentic (R)- and (S)-standards .
- Circular Dichroism (CD) : Correlate CD spectra with computational models (DFT) to confirm absolute configuration .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives .
Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound derivatives to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl rings to modulate electronic effects and assess antibacterial potency via MIC assays .
- Stereochemical Modifications : Synthesize enantiomers and diastereomers to evaluate chirality-dependent activity (e.g., via Gram-positive bacterial inhibition assays) .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial enzymes) .
Q. How should conflicting data regarding the compound’s stability under varying pH and temperature conditions be systematically analyzed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and monitor decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm for aromatic absorption) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify significant factors (e.g., pH > 10 accelerates hydrolysis) .
Q. What methodologies are appropriate for assessing the environmental impact and biodegradation pathways of this compound in ecological systems?
- Methodological Answer :
- OECD 301D Test : Measure biodegradability in activated sludge; monitor CO₂ evolution over 28 days .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀ determination) and algal growth inhibition assays .
- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or oxidized byproducts in simulated wastewater .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
